5-氨基-1-(2,5-二氟苯基)吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

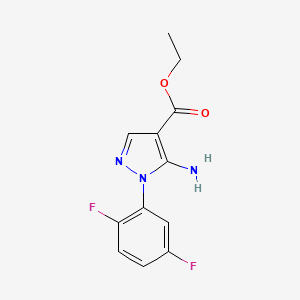

Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H11F2N3O2 . It is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .

Synthesis Analysis

The synthesis of pyrazole derivatives like Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . An efficient method to obtain similar compounds was outlined using condensation reactions .Molecular Structure Analysis

The molecular structure of similar compounds was solved by direct method (SHELXS) and refined against all F2 data by full-matrix least-squares technique (SHELXL) minimizing w [ Fo2 - Fc2] 2 . The benzene and pyrazole rings are inclined to each other at a certain degree, which shows the presence of π–π interactions .Chemical Reactions Analysis

5-Aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH. These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .Physical and Chemical Properties Analysis

This compound is a white to pale yellow crystalline powder . Its melting point is around 127 - 128 degrees Celsius .科学研究应用

抗菌和抗癌应用

对 5-氨基-1-(2,5-二氟苯基)吡唑-4-羧酸乙酯衍生物的研究表明具有有希望的抗菌和抗癌特性。由该化合物合成的新的吡唑衍生物显示出比多柔比星等参考药物更高的抗癌活性,以及显着的抗菌活性。这些衍生物包括化合物,如 4-氨基-3-(4-氯苯基)-1H-吡唑-5-基-甲酮和 6-氨基-3-(4-氯苯基)-5-甲基-1,6-二氢-7H-吡唑并[4,3-d]-嘧啶-7-酮,强调了该化合物在开发潜在治疗剂中的用途 (Hafez, El-Gazzar, & Al-Hussain, 2016).

杂环合成

该化合物还在新型杂环的合成中起着至关重要的作用。例如,它通过与活化的羰基团缩合,促进了乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产物的有效合成。该过程证明了该化合物在生成新的 N 稠合杂环产物中的用途,收率良好至极好,突出了其在有机合成和材料科学中的重要性 (Ghaedi 等,2015).

选择性合成应用

此外,与本发明化合物密切相关的 5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-羧酸乙酯与 1,3-二羰基化合物或其合成等价物进行选择性环缩合,生成 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸乙酯。这种选择性合成强调了该化合物在制造部分氢化的吡唑并[3,4-b]吡啶-3-酮方面的多功能性,该化合物可用于各种化学合成和药物设计应用 (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

缓蚀

5-氨基-1-(2,5-二氟苯基)吡唑-4-羧酸乙酯的衍生物,如吡喃并吡唑衍生物,已被评价为用于软钢的新型缓蚀剂,可用于工业酸洗工艺。这些缓蚀剂表现出很高的效率,证明了该化合物在工业应用中的潜力,特别是在防腐方面 (Dohare 等,2017).

作用机制

While the specific mechanism of action for Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate is not mentioned in the search results, aminopyrazoles in general are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

安全和危害

未来方向

While specific future directions for this compound are not mentioned in the search results, pyrazole derivatives in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be expected that research into compounds like Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate will continue to be a significant area of interest.

属性

IUPAC Name |

ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-5-7(13)3-4-9(10)14/h3-6H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVCEZBYECDTPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696567 |

Source

|

| Record name | Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-69-4 |

Source

|

| Record name | Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。